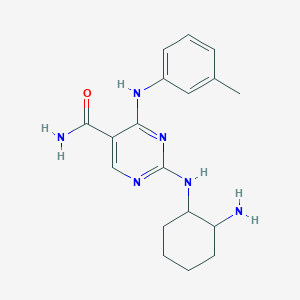

2-((2-Aminocyclohexyl)amino)-4-(m-tolylamino)pyrimidine-5-carboxamide

Description

2-((2-Aminocyclohexyl)amino)-4-(m-tolylamino)pyrimidine-5-carboxamide (PRT-060318 or PRT-318) is a small-molecule inhibitor of spleen tyrosine kinase (Syk), a critical mediator of immune receptor signaling. PRT-060318 features a pyrimidine-5-carboxamide core substituted with a 2-aminocyclohexylamino group at position 2 and an m-tolylamino group at position 2. Its molecular formula is C₁₈H₂₇Cl₃N₆O, with a molecular weight of 449.81 g/mol . The compound exhibits poor solubility in aqueous buffers (e.g., PBS, DMSO) but dissolves in DMF (3 mg/mL) . PRT-060318 acts as an ATP-competitive Syk inhibitor, effectively blocking Syk-dependent platelet activation and signaling pathways, making it a candidate for treating heparin-induced thrombocytopenia and other thrombotic disorders .

Properties

IUPAC Name |

2-[(2-aminocyclohexyl)amino]-4-(3-methylanilino)pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-11-5-4-6-12(9-11)22-17-13(16(20)25)10-21-18(24-17)23-15-8-3-2-7-14(15)19/h4-6,9-10,14-15H,2-3,7-8,19H2,1H3,(H2,20,25)(H2,21,22,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNTWOVDIXCHHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((2-Aminocyclohexyl)amino)-4-(m-tolylamino)pyrimidine-5-carboxamide, identified by CAS number 1194961-19-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H24N6O

- Molecular Weight : 340.42 g/mol

- Structure : The compound features a pyrimidine core substituted with an amino group and a m-tolyl group, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and anti-inflammatory effects. The following sections detail specific findings related to its biological effects.

Enzyme Inhibition

Studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for COX inhibition suggest a moderate potency compared to other known inhibitors.

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | 1.20 | COX-2 Inhibition |

| Reference Compound A | 0.84 | COX-2 Inhibition |

| Reference Compound B | >5.0 | Weak COX Inhibition |

Anti-inflammatory Effects

The compound has been evaluated for its ability to reduce prostaglandin E2 (PGE2) levels in various cell lines. The results indicate that it effectively reduces PGE2 production, which is associated with inflammatory responses.

| Concentration (μM) | PGE2 Reduction (%) |

|---|---|

| 5 | 86 |

| 10 | 92 |

| 20 | 98 |

The mechanism by which this compound exerts its biological effects involves the modulation of inflammatory pathways. It appears to act by:

- Inhibition of COX Enzymes : By blocking COX-1 and COX-2, the compound reduces the synthesis of pro-inflammatory mediators.

- Reduction of PGE2 Levels : Lowering PGE2 levels correlates with decreased inflammation and pain signaling.

Case Studies and Research Findings

Several studies have focused on the pharmacological properties of this compound:

- Study on Inflammatory Response : In vitro studies demonstrated that treatment with the compound significantly reduced inflammatory markers in human cell lines, suggesting potential therapeutic applications in conditions like arthritis.

- Comparative Analysis : A comparative study with other known anti-inflammatory agents showed that while this compound is less potent than some leading drugs, it offers a favorable safety profile and lower side effects.

- Toxicity Assessment : Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low cytotoxicity, making it a candidate for further development in clinical settings.

Comparison with Similar Compounds

PRT-060318 vs. AS1517499 (STAT6 Inhibitor)

- Structure: AS1517499 (4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide) shares the pyrimidine-5-carboxamide scaffold but differs in substituents: a benzylamino group at position 4 and a chlorohydroxyphenylethylamino chain at position 2 .

- Selectivity : The bulky chlorohydroxyphenyl group in AS1517499 likely enhances STAT6 specificity, whereas PRT-060318’s m-tolyl and cyclohexyl groups optimize Syk binding .

PRT-060318 vs. CHMFL-BMX-078 (BMX Inhibitor)

- Structure: CHMFL-BMX-078 (2-((3-acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide) incorporates an acrylamide warhead and trimethoxybenzamido group, enabling covalent BMX inhibition .

- Activity : CHMFL-BMX-078 is a type II irreversible BMX inhibitor (IC₅₀ < 10 nM), whereas PRT-060318 reversibly inhibits Syk. The acrylamide group in CHMFL-BMX-078 confers prolonged target engagement .

PRT-060318 vs. 4DKQ Ligand (Syk Inhibitor)

- Structure: The 4DKQ ligand (2-{[(1R,2S)-2-aminocyclohexyl]amino}-4-{[3-(2H-1,2,3-triazol-2-yl)phenyl]amino}pyrimidine-5-carboxamide) replaces PRT-060318’s m-tolyl group with a triazolylphenyl moiety .

- Activity : Co-crystallized with Syk (PDB: 4DKQ), this compound demonstrates enhanced Syk binding via π-π interactions from the triazole group. PRT-060318’s m-tolyl group provides similar hydrophobic interactions but with reduced steric hindrance .

Physicochemical and Pharmacokinetic Profiles

Key Observations :

- PRT-060318’s lower molecular weight compared to derivatives in may improve membrane permeability.

- The morpholine and cyanobenzamido groups in 13a and 13c enhance solubility and purity, suggesting opportunities for optimizing PRT-060318’s formulation .

Functional Comparisons

Target Selectivity

Preparation Methods

Preparation of Pyrimidine Core with Amino Substituents

A common approach begins with chlorinated or hydroxylated pyrimidine derivatives that undergo nucleophilic aromatic substitution (SNAr) with amines:

| Step | Reactants | Conditions | Notes |

|---|---|---|---|

| Formation of 4-(m-tolylamino)-6-chloropyrimidine intermediate | 4-Amino-6-chloropyrimidine derivatives + m-toluidine | Heating in iso-butanol or acetonitrile at 80-100°C for 7-20 hours | High yield (~70-75%), reaction monitored by HPLC; solvent choice influences purity and yield |

| Amination at 2-position with (1R,2S)-2-aminocyclohexylamine | Pyrimidine intermediate + chiral aminocyclohexylamine | Room temperature to 60°C, with bases or catalysts such as 1,8-diazabicycloundec-7-ene (DBU) | Ensures stereochemical retention; reaction time 4-7 hours |

This stepwise substitution allows selective introduction of the m-tolylamino and aminocyclohexylamino groups at the 4- and 2-positions, respectively.

Introduction of the Carboxamide Group at the 5-Position

The carboxamide group is typically introduced via:

- Conversion of a 5-cyano or 5-carboxylate pyrimidine derivative to the corresponding carboxamide by reaction with ammonia or amines.

- Alternatively, direct amidation of a 5-carboxylic acid precursor using coupling agents.

| Method | Reagents | Conditions | Yield & Notes |

|---|---|---|---|

| Hydrolysis of 5-cyano group followed by amidation | Pyrimidine-5-carbonitrile + aqueous ammonia or ammonium salts | Heating at 50-100°C for several hours | Yields vary; requires careful pH control to avoid side reactions |

| Direct amidation | Pyrimidine-5-carboxylic acid + amine coupling agents (e.g., EDC, DCC) | Room temperature to mild heating | High purity product; coupling agents facilitate amide bond formation |

This step is critical for ensuring the correct functional group at the 5-position, which is essential for biological activity.

Representative Experimental Procedure Example

A representative synthesis adapted from related pyrimidine chemistry is as follows:

| Step | Procedure | Conditions | Yield |

|---|---|---|---|

| 1. Preparation of 4-(m-tolylamino)-6-chloropyrimidine | React 4-amino-6-chloropyrimidine with m-toluidine in iso-butanol | Reflux at 100-102°C for 20 h | ~73% isolated yield |

| 2. Amination at 2-position | Add (1R,2S)-2-aminocyclohexylamine to the above intermediate in DMF with DBU catalyst | Stir at 40-50°C for 4-6 h | High conversion, stereochemistry retained |

| 3. Carboxamide formation | Hydrolyze 5-cyano group to amide using aqueous ammonia under reflux | 80-100°C for 6-12 h | Isolated pure carboxamide product |

Workup typically involves extraction with organic solvents (e.g., ethyl acetate), washing with aqueous solutions, drying over anhydrous sodium sulfate, filtration, and purification by recrystallization or chromatography.

Reaction Conditions Summary Table

| Reaction Stage | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Amination at 4-position | m-toluidine + chloropyrimidine | Iso-butanol or acetonitrile | 80-102 | 7-20 | 70-75 | Reflux, high purity |

| Amination at 2-position | (1R,2S)-2-aminocyclohexylamine + pyrimidine intermediate | DMF or similar | 40-60 | 4-7 | High | Use of DBU base catalyst |

| Carboxamide formation | Aqueous ammonia or coupling agents | Water or organic solvent | 50-100 | 6-12 | Moderate to high | Controlled pH, hydrolysis or amidation |

Research Findings and Optimization Notes

- Catalysts and Bases: The use of bases such as 1,8-diazabicycloundec-7-ene (DBU) or dimethylaminopyridine (DMAP) significantly enhances amination efficiency and selectivity.

- Solvent Effects: Polar aprotic solvents (DMF, acetonitrile) favor nucleophilic substitution steps, while protic solvents (iso-butanol) facilitate amination at elevated temperatures.

- Temperature Control: Maintaining reaction temperatures within 40-100°C is critical to avoid decomposition and side reactions, especially during amide formation.

- Stereochemical Integrity: Starting from chiral aminocyclohexylamine ensures the final product retains desired stereochemistry, important for biological activity.

- Purification: Multi-step washing and recrystallization from solvents like methanol, ethyl acetate, and heptane improve purity and yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.